

5-Azacytosine-15N4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Azacytosine-15N4

Cat. No.: B562667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **5-Azacytosine-15N4**. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.

Chemical Properties and Structure

5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.

Structure:

- IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5-amino-15N4
- Chemical Formula: C₃H₄(15N)₄O
- Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)

While specific experimental data for **5-Azacytosine-15N4** is not readily available in the public domain, the following tables summarize the known properties of the labeled compound and its unlabeled counterpart.

Table 1: Physicochemical Properties of **5-Azacytosine-15N4**

Property	Value	Source
Molecular Formula	C ₃ H ₄ (¹⁵ N) ₄ O	Santa Cruz Biotechnology[1]
Molecular Weight	116.06 g/mol	Santa Cruz Biotechnology[1]
Melting Point	>205°C (decomposes) (for unlabeled)	ChemicalBook[2]
Solubility	Slightly soluble in aqueous base and DMSO (for unlabeled)	ChemicalBook[2]
Appearance	White to off-white solid (for unlabeled)	ChemicalBook[2]

Table 2: Chemical Identifiers for **5-Azacytosine-15N4**

Identifier	Value
CAS Number	1189895-68-8
PubChem CID	Not available

Synthesis and Purification

The synthesis of **5-Azacytosine-15N4** would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.

General Synthesis Protocol (Adapted for 15N Labeling)

This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.

Materials:

- 15N-Dicyandiamide
- Anhydrous Formic Acid
- p-Toluenesulfonic acid (catalyst)
- Hydrochloric Acid (5%)
- Ammonia solution (30%)

Procedure:

- In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[\[3\]](#)
- Seal the reactor and heat the mixture to approximately 120°C with stirring.[\[3\]](#)
- After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[\[3\]](#)
- Collect the solid and transfer it to a reaction vessel.
- Add 5% hydrochloric acid to dissolve the crude product.[\[3\]](#)
- Filter the solution to remove any insoluble impurities.
- Neutralize the filtrate with a 30% ammonia solution to precipitate the **5-Azacytosine-15N4**.
[\[4\]](#)
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

Purification of 5-Azacytosine can be achieved by recrystallization.

Method 1: Acid-Base Precipitation

As described in the synthesis protocol, dissolving the crude product in dilute acid and re-precipitating with a base is an effective purification step.[\[3\]](#)

Method 2: Recrystallization from DMSO/Methanol

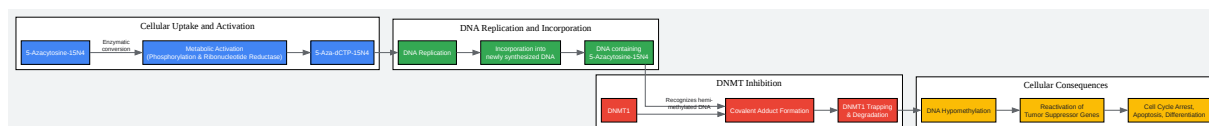
- Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).
- Slowly add methanol to the hot solution until turbidity is observed.
- Allow the solution to cool slowly to room temperature, then chill to induce crystallization.
- Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Biological Activity and Mechanism of Action

5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]

Signaling Pathway: DNA Methyltransferase Inhibition

5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **5-Azacytosine-15N4**.

Experimental Protocols

The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.

Cell Culture and Treatment

- **Cell Seeding:** Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).
- **Preparation of **5-Azacytosine-15N4** Stock Solution:** Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of **5-Azacytosine-15N4** in DMSO or a suitable buffer immediately before use.
- **Treatment:** Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

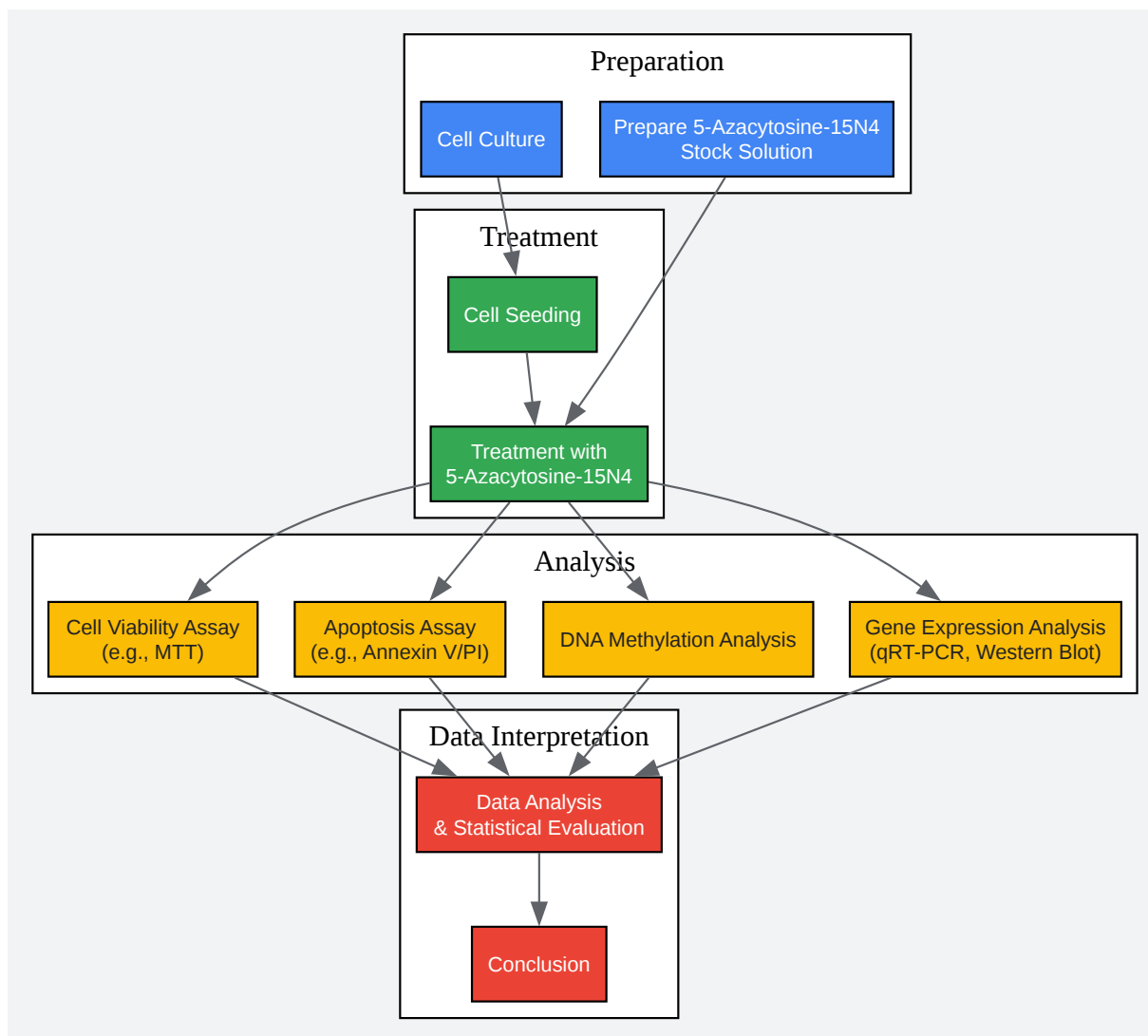
- After the treatment period, remove the culture medium.
- Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Methylation Analysis (Global Methylation Assay)

- Isolate genomic DNA from treated and control cells using a DNA extraction kit.
- Quantify the DNA concentration and ensure its purity.
- Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.



[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for in vitro studies.

Spectral Data

Specific, experimentally determined spectral data for **5-Azacytosine-15N4** is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-

Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.

15N NMR Spectroscopy (Reference Data for 5-Azacytidine)

A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in **5-Azacytosine-15N4**.

Table 3: 15N NMR Chemical Shifts for 5-Azacytidine

Nitrogen Atom	Chemical Shift (ppm)
N-1	~140
N-3	~175
N-5	~350
Amino-N	~70

Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.

Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)

The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For **5-Azacytosine-15N4**, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.

Conclusion

5-Azacytosine-15N4 is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific

experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of **5-Azacytosine-15N4** will undoubtedly contribute to advancements in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Catalytic mechanism of DNA methyltransferase Dnmt1. - Public Library of Science - Figshare [plos.figshare.com]
- 8. pnas.org [pnas.org]
- To cite this document: BenchChem. [5-Azacytosine-15N4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562667#5-azacytosine-15n4-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com